

NMR spectrum of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

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Compound of Interest

Compound Name:	tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate
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An In-Depth Technical Guide to the NMR Spectrum of **tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate**

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This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of **tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate**, a chiral building block crucial in synthetic organic chemistry and drug development. The specific stereochemistry of this molecule, with a cis relationship between the hydroxyl and carbamate functional groups, dictates a unique and complex spectral signature. This document serves as a comprehensive resource for researchers, offering insights into spectral prediction, experimental protocol, and advanced characterization techniques.

Molecular Structure and Stereochemical Implications

The foundation of any spectral interpretation lies in a thorough understanding of the molecule's structure. **Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate** ($C_{10}H_{19}NO_3$) possesses two chiral centers at the C1 and C3 positions of the cyclopentane ring.^[1] The (1S, 3R) designation defines a specific three-dimensional arrangement where the bulky tert-butoxycarbonyl (Boc) protecting group and the hydroxyl group are on the same face of the ring, a cis configuration.

This lack of a symmetry plane renders nearly every proton and carbon atom chemically non-equivalent, leading to a complex but information-rich NMR spectrum. The diastereotopic nature of the methylene (CH_2) protons on the cyclopentane ring is a key feature; the two protons on a single methylene carbon are in different chemical environments and will thus have distinct chemical shifts and exhibit coupling to each other (geminal coupling).[\[2\]](#)

Caption: Labeled structure of **tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate**.

Analysis of the ^1H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment, connectivity, and relative number of different types of protons.[\[3\]](#) A standard approach involves analyzing chemical shift, integration, and signal multiplicity (splitting pattern).[\[4\]](#)[\[5\]](#)

Predicted Proton Assignments

Proton Label	Predicted δ (ppm)	Multiplicity	Integration	Rationale
$-\text{C}(\text{CH}_3)_3$	~1.45	Singlet (s)	9H	Nine equivalent methyl protons of the tert-butyl group, appearing as a sharp singlet in a shielded region. [6] [7]
$-\text{NH-}$	Variable (e.g., ~4.5-5.5)	Broad (br s)	1H	Chemical shift is solvent and concentration-dependent. Broadening is due to quadrupole effects from ^{14}N and chemical exchange.
$-\text{OH}$	Variable (e.g., ~2.0-4.0)	Broad (br s)	1H	Position is highly dependent on solvent, temperature, and concentration due to hydrogen bonding. Signal disappears upon D_2O exchange.
H1 (-CH-N)	~3.8 - 4.2	Multiplet (m)	1H	Deshielded by the adjacent electronegative nitrogen atom of the carbamate group. Complex

				splitting from adjacent C2 and C5 protons.
H3 (-CH ₂ -O)	~4.0 - 4.4	Multiplet (m)	1H	Deshielded by the highly electronegative oxygen of the hydroxyl group. Complex splitting from adjacent C2 and C4 protons.
Cyclopentyl - CH ₂ -	~1.5 - 2.2	Multiplets (m)	6H	Protons on C2, C4, and C5. These six protons are all chemically non-equivalent, resulting in complex and overlapping multiplets. [2] [8]

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows a single peak for each chemically unique carbon atom.[\[3\]](#) Given the molecule's asymmetry, all ten carbon atoms are expected to be non-equivalent.

Predicted Carbon Assignments

Carbon Label	Predicted δ (ppm)	Rationale
-C=O	~155 - 157	The carbonyl carbon of the carbamate group is highly deshielded and appears far downfield.[7]
-C(CH ₃) ₃ (quat)	~79 - 81	The quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen atom.[7][9]
C3 (-CH-O)	~72 - 75	The carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen.
C1 (-CH-N)	~55 - 58	The carbon attached to the carbamate nitrogen is deshielded.
C2, C4, C5 (-CH ₂ -)	~30 - 45	The three methylene carbons of the cyclopentane ring. Their exact shifts will vary based on their proximity to the electron-withdrawing substituents.
-C(CH ₃) ₃ (methyl)	~28.5	The three equivalent methyl carbons of the tert-butyl group appear in the shielded, upfield region.[7][9]

Experimental Protocols

Acquiring high-quality NMR data requires careful sample preparation and instrument setup.

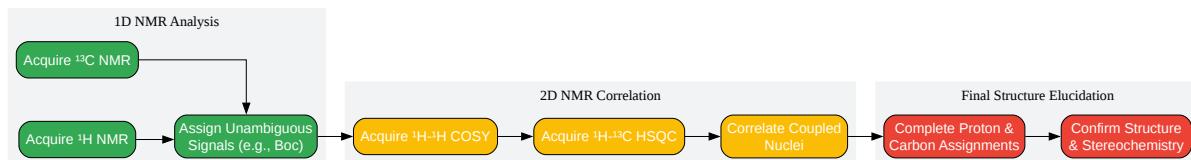
Step-by-Step NMR Sample Preparation and Acquisition

- Sample Weighing: Accurately weigh 5-10 mg of **tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate**.

- Solvent Selection: Choose an appropriate deuterated solvent.
 - CDCl_3 (Deuterated Chloroform): A common choice for many organic molecules. The residual solvent peak appears at δ 7.26 ppm in ^1H NMR and δ 77.2 ppm in ^{13}C NMR.[10]
 - DMSO-d_6 (Deuterated Dimethyl Sulfoxide): Useful for ensuring the solubility of polar compounds and for clearly observing exchangeable -OH and -NH protons. Residual solvent peak is at δ 2.50 ppm (^1H) and δ 39.5 ppm (^{13}C).[10]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.
- Referencing: While modern spectrometers can lock onto the deuterium signal of the solvent, Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm for both ^1H and ^{13}C).[11]
- Instrument Setup (^1H NMR):
 - Spectrometer Frequency: 400 MHz or higher is recommended for better resolution of complex multiplets.
 - Number of Scans (NS): 8 to 16 scans are typically sufficient.
 - Relaxation Delay (D1): A delay of 1-2 seconds is standard.
- Instrument Setup (^{13}C NMR):
 - Spectrometer Frequency: 100 MHz (for a 400 MHz instrument).
 - Number of Scans (NS): 128 to 1024 scans may be necessary due to the low natural abundance of ^{13}C .
 - Acquisition Mode: Use a proton-decoupled pulse program.

Structure Verification with 2D NMR Spectroscopy

For unambiguous assignment of the complex cyclopentyl region, 2D NMR experiments are indispensable.[5]



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Caption: Workflow for NMR-based structure elucidation.

- ^1H - ^1H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. Cross-peaks will appear between protons that are on adjacent carbons. For this molecule, COSY is critical for tracing the connectivity within the cyclopentane ring, for example, by correlating the H1 signal with protons on C2 and C5, and the H3 signal with protons on C2 and C4.^[4]
- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides a definitive link between the ^1H and ^{13}C spectra, allowing for the confident assignment of each CH, CH₂, and CH₃ group.

By integrating data from 1D and 2D NMR experiments, a complete and validated assignment of the ^1H and ^{13}C spectra can be achieved, confirming the identity and stereochemical purity of **tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate**.

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